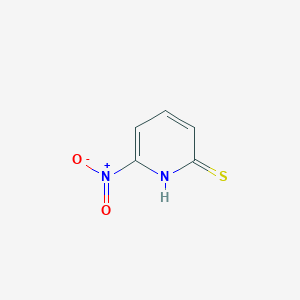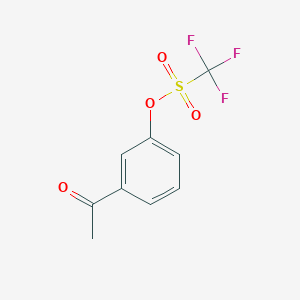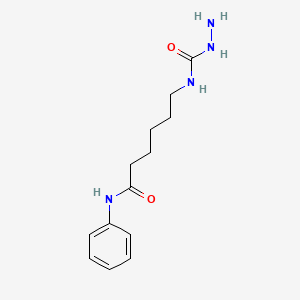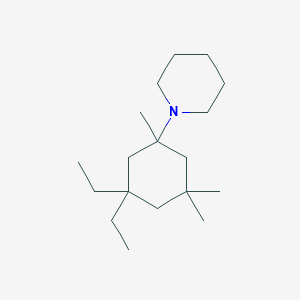
6-Nitropyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitropyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 6-position and a thione group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water . This method yields 3-nitropyridine, which can be further modified to obtain 6-nitropyridine derivatives.
Industrial Production Methods: Industrial production of nitropyridine derivatives often employs nitration reactions using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions . The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitropyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The thione group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Nitropyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Nitropyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.
4-Nitropyridine: Nitro group at the 4-position.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.
Uniqueness: 6-Nitropyridine-2(1H)-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activities compared to other nitropyridine derivatives.
Propriétés
Numéro CAS |
682809-82-1 |
|---|---|
Formule moléculaire |
C5H4N2O2S |
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
6-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-5(10)6-4/h1-3H,(H,6,10) |
Clé InChI |
RPOMTXXUBTZWFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)NC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)



![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)
![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)

![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)
